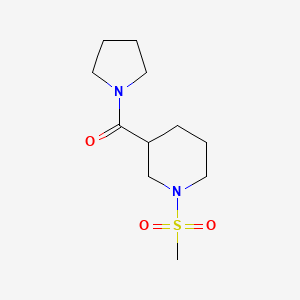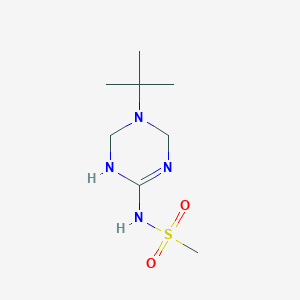
1-(methylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-3-(1-pyrrolidinylcarbonyl)piperidine, commonly known as MS-3, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential pharmacological properties, including its use as a therapeutic agent for various medical conditions.
Mécanisme D'action
The exact mechanism of action of MS-3 is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and acetylcholine systems. It may also have an effect on the NMDA receptor system, which is involved in learning and memory.
Biochemical and Physiological Effects:
MS-3 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. It may also have an effect on the expression of various genes involved in neuronal function and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS-3 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of knowledge regarding its exact mechanism of action, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on MS-3. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of MS-3 involves the reaction of 1-pyrrolidinecarboxylic acid with methylsulfonyl chloride and piperidine in the presence of a base catalyst. This reaction results in the formation of MS-3, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
MS-3 has been studied for its potential therapeutic applications in the treatment of various medical conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, and it may also have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-17(15,16)13-8-4-5-10(9-13)11(14)12-6-2-3-7-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRCJZNLXCJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)
![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
